molecular formula C20H16ClN5O2 B2421619 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide CAS No. 895019-71-3

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide

Cat. No.: B2421619
CAS No.: 895019-71-3
M. Wt: 393.83
InChI Key: YRNNZKJWGJJPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C20H16ClN5O2 and its molecular weight is 393.83. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are DAPK1 and ZIPK (DAPK3) . These are serine/threonine kinases involved in a range of cellular processes, including apoptosis, autophagy, and smooth muscle contraction . The compound also targets PIM3 , a proto-oncogene with serine/threonine kinase activity .

Mode of Action

This compound acts as an ATP-competitive inhibitor of DAPK1, ZIPK, and PIM3 . It binds to these kinases with high affinity, preventing ATP from binding and thus inhibiting the phosphorylation process . This results in a reduction of the kinases’ activity, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of DAPK1, ZIPK, and PIM3 affects several biochemical pathways. For instance, the inhibition of DAPK1 and ZIPK can lead to a reduction in relative RLC20 phosphorylation in both basal and sphingosine 1-phosphate (S1P) activated states in human aortic smooth muscle cells . This can result in a decrease in smooth muscle contractility .

Result of Action

The compound’s action leads to a reduction in the contractile forces generated by intact mouse aorta in aortic tissue . It also reduces the contractile force, RLC20 phosphorylation, and MYPT1 phosphorylation in Ca 2+ -sensitized rabbit ileum . These results suggest that the compound could have potential therapeutic applications in conditions related to smooth muscle contractility .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other compounds or drugs could potentially affect its action through drug-drug interactions

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-24(15-7-3-2-4-8-15)18(27)12-25-13-22-19-17(20(25)28)11-23-26(19)16-9-5-6-14(21)10-16/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNNZKJWGJJPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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